N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tetrazole ring, a methoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often involve heating in a solvent like dimethylformamide (DMF) or water.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide, may utilize microwave-assisted synthesis to enhance reaction rates and yields . This method allows for efficient conversion of nitriles to tetrazoles under controlled conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole acetamide
- 3-Isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetrazol-5-yl)-1-benzothiophene-2-carboxamide
Uniqueness
N-isopropyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl, methoxy, and sulfonamide groups, along with the tetrazole ring, allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N5O3S |
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Molecular Weight |
297.34 g/mol |
IUPAC Name |
4-methoxy-N-propan-2-yl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15N5O3S/c1-8(2)13-20(17,18)9-4-5-11(19-3)10(6-9)16-7-12-14-15-16/h4-8,13H,1-3H3 |
InChI Key |
DZHNAEHRULMQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N2C=NN=N2 |
Origin of Product |
United States |
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